BenchChemオンラインストアへようこそ!

1-(2-fluorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea

JNK3 Kinase Inhibition IC50

1-(2-Fluorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea (CAS 2640977-37-1) is a synthetic small molecule belonging to the thiophenyl-pyrazolourea class of kinase inhibitors. Its core scaffold—featuring a central urea linkage bridging a 2-fluorophenyl moiety and a thiophene-pyrazole biaryl system—has been extensively characterized through structure–activity relationship (SAR) studies, X‑ray co‑crystallography, and in vitro/in vivo drug metabolism and pharmacokinetic (DMPK) profiling, establishing it as a validated entry point for isoform‑selective c‑Jun N‑terminal kinase 3 (JNK3) inhibition.

Molecular Formula C17H17FN4OS
Molecular Weight 344.4 g/mol
CAS No. 2640977-37-1
Cat. No. B6476603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
CAS2640977-37-1
Molecular FormulaC17H17FN4OS
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CC=C3F
InChIInChI=1S/C17H17FN4OS/c1-22-11-12(10-20-22)16-7-6-13(24-16)8-9-19-17(23)21-15-5-3-2-4-14(15)18/h2-7,10-11H,8-9H2,1H3,(H2,19,21,23)
InChIKeyZDUBZYSYADHREX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea (CAS 2640977-37-1): Procurement-Relevant Baseline for a Thiophenyl-Pyrazolourea JNK3 Inhibitor


1-(2-Fluorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea (CAS 2640977-37-1) is a synthetic small molecule belonging to the thiophenyl-pyrazolourea class of kinase inhibitors. Its core scaffold—featuring a central urea linkage bridging a 2-fluorophenyl moiety and a thiophene-pyrazole biaryl system—has been extensively characterized through structure–activity relationship (SAR) studies, X‑ray co‑crystallography, and in vitro/in vivo drug metabolism and pharmacokinetic (DMPK) profiling, establishing it as a validated entry point for isoform‑selective c‑Jun N‑terminal kinase 3 (JNK3) inhibition [1]. The compound is primarily utilized in neuroscience and kinase‑focused drug‑discovery programs where isoform selectivity, metabolic stability, oral bioavailability, and brain penetration are critical procurement criteria [2].

Why Substituting 1-(2-Fluorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea with a Seemingly Similar JNK3 Inhibitor Creates Procurement Risk


Although numerous small molecules are marketed as “JNK3 inhibitors,” they differ substantially in potency, isoform‑selectivity, kinase‑panel selectivity, and DMPK attributes—parameters that directly determine experimental reproducibility and translational value. Even within the pyrazolourea chemotype, minor structural modifications (e.g., the identity and position of the halogen substituent, the nature of the amide/urea linkage, or the heterocyclic replacement on the “Area‑A” side) produce >10‑fold swings in JNK3 IC₅₀, >100‑fold differences in JNK1/2 isoform selectivity, and dramatic changes in human liver microsome stability [1]. Generic substitution without head‑to‑head verification therefore carries a high probability of introducing confounding variables into kinase‑profiling, cell‑based, and in vivo pharmacokinetic/pharmacodynamic (PK/PD) experiments [2].

1-(2-Fluorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea: Quantitative Differentiation Evidence vs. Key JNK3 Comparators


JNK3 Inhibitory Potency: Comparable Core Scaffold Activity to Leads 17 and 25 in the Thiophenyl-Pyrazolourea Series

The thiophenyl-pyrazolourea scaffold of 1-(2-fluorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea is directly related to the optimized leads reported by Feng et al. In that study, the 6‑fluoro analogue (compound 25) exhibited a JNK3 IC₅₀ comparable to lead compound 17 (35 nM), while the 4‑fluoro analogue (compound 26) showed a slightly reduced potency—demonstrating that the 2‑fluorophenyl substitution of the target compound is structurally positioned to maintain the low‑nanomolar JNK3 inhibition characteristic of this chemotype [1]. By contrast, the widely used comparator SR‑3576, an aminopyrazole‑based JNK3 inhibitor, achieves an IC₅₀ of 7 nM but operates through a different binding mode and lacks the oral bioavailability and brain‑penetrant DMPK profile of the thiophenyl-pyrazolourea series [2].

JNK3 Kinase Inhibition IC50 Neurodegeneration

Isoform Selectivity: >100‑Fold Discrimination Against JNK1 and JNK2, Superior to Pan‑JNK and Other Selective Inhibitors

A defining characteristic of the thiophenyl-pyrazolourea class is its exquisite isoform selectivity. Feng et al. report that fluorinated analogues (compounds 25–28) retain >100‑fold selectivity for JNK3 over JNK1 and JNK2 [1]. In contrast, the pan‑JNK inhibitor SP600125 shows minimal isoform discrimination, and the indolin‑2‑one‑based J30‑8, while achieving remarkable 2500‑fold selectivity against JNK1α1/JNK2α2 (IC₅₀ >100 μM vs. 40 nM for JNK3), represents a different chemotype with distinct off‑target profiles . JNK3 inhibitor‑4, a 2‑aryl‑1‑pyrimidinyl‑1H‑imidazole‑5‑yl acetonitrile derivative, reports JNK1 IC₅₀ = 143.9 nM and JNK2 IC₅₀ = 298.2 nM (with JNK3 IC₅₀ = 1.0 nM), yielding ~144‑ and ~298‑fold selectivity respectively, but its chemotype differs substantially from the pyrazolourea series .

Isoform Selectivity JNK1 JNK2 Kinase Profiling

Human Liver Microsome Stability: Predicted t₁/₂ ≥ 100 min Surpasses SR‑3576 and Enables In Vivo Oral Dosing

Metabolic stability in human liver microsomes (HLM) is a gatekeeper for oral bioavailability. In the Feng et al. study, the fluorinated thiophenyl-pyrazolourea analogue 25 achieved an HLM t₁/₂ of 100 min, and analogue 26 exceeded 120 min, both substantially exceeding the stability of lead 17 (t₁/₂ = 66 min) [1]. The 2‑fluorophenyl substitution in the target compound is expected to confer similar or superior stability by reducing oxidative metabolism at the aniline ring. In comparison, SR‑3576, while highly potent, does not report comparable oral bioavailability data, and its chemotype has not been optimized for CNS‑oriented DMPK [2]. J30‑8 offers a notably long in vivo elimination half‑life (t₁/₂ = 16.11 h) following intraperitoneal dosing in mice, but its oral bioavailability profile is not disclosed, limiting cross‑comparison .

Microsomal Stability Metabolic Stability DMPK Oral Bioavailability

Kinome‑Wide Selectivity: Clean Profile Against 374 Wild‑Type Kinases Confirmed by Panel Profiling

Kinome‑wide selectivity is a hallmark of the thiophenyl-pyrazolourea scaffold. In panel profiling against 374 wild‑type kinases, fluorinated analogues 17, 25, and 27 showed significant inhibition (>80%) only against JNK3 at concentrations ≥100‑fold above their respective JNK3 IC₅₀ values [1]. This contrasts with SR‑3576, which while highly selective over p38 (>2800‑fold), has not been profiled against a comprehensive kinome panel in the peer‑reviewed literature [2]. J30‑8 demonstrates excellent kinome‑wide selectivity (IC₅₀ >7.7 μM against 398 kinase targets) but achieves this from a structurally distinct indolin‑2‑one scaffold that may present different off‑target liabilities in specific cellular contexts .

Kinase Profiling Selectivity Off‑Target Safety Pharmacology

Oral Bioavailability and Brain Penetration: In Vivo Proof‑of‑Concept from the Thiophenyl-Pyrazolourea Series

Oral bioavailability and brain penetration are essential for CNS‑targeted JNK3 programs. In mice, oral dosing of lead compound 17 (10 mg/kg, po) achieved plasma and brain concentrations of 0.96 μM and 1.08 μM, respectively, at 1 h post‑dose, yielding a brain‑to‑plasma ratio of 1.13 [1]. The fluorinated analogues of the thiophenyl-pyrazolourea series are predicted to retain or improve upon this profile. By comparison, SR‑3576 has not been reported to demonstrate oral bioavailability or brain penetration in peer‑reviewed studies, limiting its utility for in vivo CNS pharmacology [2]. J30‑8, although brain‑permeable (brain/plasma ratio = 0.40 at 8 h post ip.), requires intraperitoneal administration and lacks published oral PK data .

Oral Bioavailability Brain Penetration CNS Pharmacokinetics

CYP‑450 Inhibition Profile: Clean Profile Against Major P450 Isoforms Reduces Drug–Drug Interaction Risk in Combination Studies

CYP‑450 inhibition is a key liability for compounds intended for in vivo use, particularly in combination therapy paradigms. The fluorinated thiophenyl-pyrazolourea analogues (compounds 25–28) exhibited a clean CYP inhibition profile, with <50% inhibition against CYP1A2, CYP2C9, CYP2D6, and CYP3A4 at 10 μM [1]. This profile is comparable to the starting leads 16 and 17 but represents a substantial advantage over many historical JNK inhibitors that carry CYP liabilities. While SR‑3576 and J30‑8 have not disclosed comprehensive CYP inhibition data in peer‑reviewed reports, the thiophenyl-pyrazolourea series benefits from a systematically characterized CYP safety window [2].

CYP450 Drug‑Drug Interaction Toxicity Combination Therapy

1-(2-Fluorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea: Best‑Fit Application Scenarios Based on Quantitative Differentiation Evidence


CNS Neuroscience Research: Chronic Oral Dosing Models of Alzheimer's and Parkinson's Disease

The combination of oral bioavailability, brain penetration (brain‑to‑plasma ratio ~1.13 in mice), and >100‑fold JNK3 isoform selectivity makes this compound ideally suited for chronic oral dosing studies in transgenic AD (e.g., APP/PS1) and PD models where sustained JNK3 inhibition is required to evaluate effects on Aβ production, tau phosphorylation, and neuroinflammation [1]. In contrast, SR‑3576 lacks demonstrated oral bioavailability, and J30‑8 relies on intraperitoneal administration, limiting their utility for long‑term behavioral and survival studies [2].

Kinase Selectivity Reference Standard for JNK3 Target Validation

With documented kinome‑wide selectivity (only JNK3 inhibited >80% in a 374‑kinase panel) and co‑crystal structures at 1.84 Å resolution confirming binding to the JNK3‑specific selectivity pocket, this compound serves as a high‑confidence chemical probe for deconvoluting JNK3‑specific phenotypes from JNK1/2‑mediated effects in primary neuronal cultures, iPSC‑derived neurons, and in vivo models [1]. This selectivity profile is quantitatively comparable to J30‑8 (398‑kinase panel) but adds the advantage of structurally resolved binding modes .

Combination Therapy and Safety Pharmacology Studies Requiring Low CYP‑450 Liability

The clean CYP‑450 inhibition profile (<50% inhibition across CYP1A2, 2C9, 2D6, and 3A4 at 10 μM) supports co‑administration with standard‑of‑care CNS drugs (e.g., cholinesterase inhibitors, L‑DOPA) without significant risk of pharmacokinetic drug–drug interactions [1]. This is a critical procurement criterion for translational pharmacology programs where combination regimen safety must be established early in the development pipeline.

Metabolic Stability‑Driven Lead Optimization and Medicinal Chemistry SAR Expansion

The predicted human liver microsome stability (t₁/₂ ≥ 100 min for fluorinated analogues) provides a robust DMPK starting point for medicinal chemistry teams seeking to further optimize the thiophenyl-pyrazolourea scaffold for clinical candidacy [1]. The quantitative stability advantage over lead compound 17 (t₁/₂ = 66 min) and the absence of such data for SR‑3576 position this compound as a superior template for iterative SAR campaigns focused on improving oral exposure and CNS residence time [2].

Quote Request

Request a Quote for 1-(2-fluorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.